![molecular formula C19H13BrFN5O2 B2568231 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 1326858-24-5](/img/no-structure.png)

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

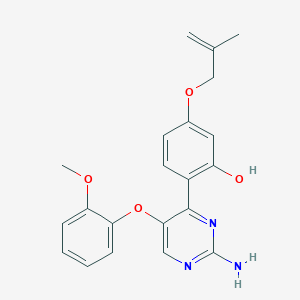

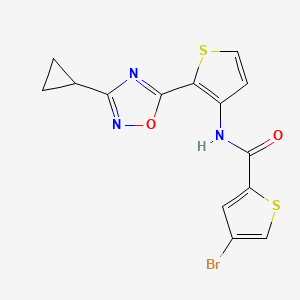

The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide” is a heterocyclic chemical compound . It has a nitrogen-based hetero-aromatic ring structure . The molecular formula of this compound is C22H20BrN5O2 .

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, oxygen, bromine, and fluorine atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Synthesis and Biological Significance of Triazines

- Triazines are a class of heterocyclic compounds with three isomeric forms, known for their wide range of biological activities. These include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The structural diversity of triazines allows for their application in medicinal chemistry, with many derivatives synthesized and evaluated for pharmacological use. The therapeutic potential of triazine analogs has been extensively explored, indicating their importance as core moieties in drug development (Verma, Sinha, & Bansal, 2019).

Synthesis and Application of Acetamide Derivatives

- The review of acetamide and its derivatives highlights their commercial importance and the significant body of research generated over the years, contributing to our understanding of their biological effects. These compounds continue to be relevant in various fields, including environmental toxicology, reflecting their widespread use and the evolving landscape of their applications (Kennedy, 2001).

Chemical Reactivities and Biological Activities

- Research on 1,2,4-triazine derivatives, a closely related chemical class, has demonstrated their broad biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. These findings underscore the versatility of triazine compounds in drug design and their potential in generating new therapeutic agents. The structural flexibility of triazines enables the synthesis of compounds with targeted biological activities, making them valuable scaffolds in pharmaceutical research (Dar & Shamsuzzaman, 2015).

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety and potential uses in various fields, such as medicine or materials science .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-(3-fluorophenyl)-1H-pyrazole to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-(3-fluorophenyl)-1H-pyrazole", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 5-amino-3-(3-fluorophenyl)-1H-pyrazole in dimethylformamide.", "Step 2: Add triethylamine to the solution and stir for 10 minutes.", "Step 3: Slowly add 4-bromobenzoyl chloride to the solution and stir for 2 hours.", "Step 4: Add chloroform to the solution and wash with sodium bicarbonate solution.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 6: Purify the compound by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 7: Recrystallize the compound from water to obtain the final product." ] } | |

Numéro CAS |

1326858-24-5 |

Nom du produit |

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide |

Formule moléculaire |

C19H13BrFN5O2 |

Poids moléculaire |

442.248 |

Nom IUPAC |

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C19H13BrFN5O2/c20-13-6-4-12(5-7-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-3-1-2-14(21)8-15/h1-9,11H,10H2,(H,23,27) |

Clé InChI |

JLIRKLDLWPTSFH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2568157.png)

![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)

![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)

![(8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine;trihydrochloride](/img/structure/B2568166.png)

![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)